molecular formula C12H7ClN2 B3163473 3-Chlorobenzo[H]cinnoline CAS No. 88385-07-3

3-Chlorobenzo[H]cinnoline

Cat. No. B3163473
CAS RN: 88385-07-3
M. Wt: 214.65 g/mol
InChI Key: INQXDILRAIKVDU-UHFFFAOYSA-N
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Description

3-Chlorobenzo[H]cinnoline is a chemical compound with the molecular formula C12H7ClN2 . It belongs to the family of cinnolines, which are bicyclic heterocycles used as structural subunits in many compounds with interesting pharmaceutical properties .


Synthesis Analysis

The synthesis of cinnoline nucleus, which is a part of this compound, involves several approaches. These include the use of synthetic precursors of arenediazonium salts, arylhydrazones, and arylhydrazines . Another method involves the cyclization of derivatives of arenediazonium salts .


Molecular Structure Analysis

The cinnoline nucleus is a six-membered ring system with two nitrogen atoms . It is an isosteric relative to either quinoline or isoquinoline and isomeric with phthalazine .


Chemical Reactions Analysis

The reactions of halogenobenzo[c]cinnolines have been studied, with the observed courses of reaction discussed in terms of mixed addition-elimination and elimination-addition mechanisms .

Advantages and Limitations for Lab Experiments

One advantage of using 3-Chlorobenzo[H]cinnoline in lab experiments is its versatility as a building block for the synthesis of various compounds. Additionally, the synthesis method for this compound is relatively simple and can be easily scaled up for large-scale production. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are many future directions for the use of 3-Chlorobenzo[H]cinnoline in scientific research. One potential area of research is the development of new antitumor agents based on this compound. Additionally, this compound could be used as a fluorescent probe for the detection of other biomolecules in biological systems. Furthermore, the potential antioxidant and anti-inflammatory properties of this compound could be further explored for the treatment of various diseases.

Scientific Research Applications

3-Chlorobenzo[H]cinnoline is widely used in scientific research as a building block for the synthesis of various organic compounds. It has been used in the synthesis of a number of biologically active compounds, including antitumor agents, antiviral agents, and antibacterial agents. Additionally, this compound has been used as a fluorescent probe for the detection of metal ions in biological systems.

Safety and Hazards

While specific safety data for 3-Chlorobenzo[H]cinnoline was not found, safety data sheets for similar compounds suggest that they may cause skin burns, eye damage, and respiratory irritation .

properties

IUPAC Name

3-chlorobenzo[h]cinnoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2/c13-11-7-9-6-5-8-3-1-2-4-10(8)12(9)15-14-11/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INQXDILRAIKVDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC(=NN=C32)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20828364
Record name 3-Chlorobenzo[h]cinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20828364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

88385-07-3
Record name 3-Chlorobenzo[h]cinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20828364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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